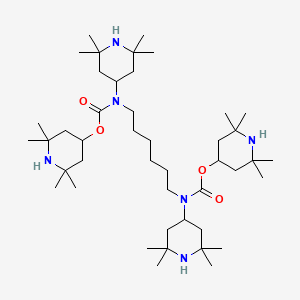

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate)

Description

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is a complex organic compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in protecting polymers from degradation caused by ultraviolet (UV) radiation. The compound is characterized by its unique structure, which includes multiple piperidyl groups, making it highly effective in stabilizing materials exposed to sunlight.

Properties

CAS No. |

79317-10-5 |

|---|---|

Molecular Formula |

C44H84N6O4 |

Molecular Weight |

761.2 g/mol |

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) N-(2,2,6,6-tetramethylpiperidin-4-yl)-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)-(2,2,6,6-tetramethylpiperidin-4-yl)oxycarbonylamino]hexyl]carbamate |

InChI |

InChI=1S/C44H84N6O4/c1-37(2)23-31(24-38(3,4)45-37)49(35(51)53-33-27-41(9,10)47-42(11,12)28-33)21-19-17-18-20-22-50(32-25-39(5,6)46-40(7,8)26-32)36(52)54-34-29-43(13,14)48-44(15,16)30-34/h31-34,45-48H,17-30H2,1-16H3 |

InChI Key |

IJFYOMHOWJYPMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(CCCCCCN(C2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with hexamethylene diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reactants: 2,2,6,6-tetramethyl-4-piperidinol and hexamethylene diisocyanate.

Solvent: Common solvents include acetone, ethyl acetate, and methanol.

Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures.

Catalysts: Catalysts such as tin compounds may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound. The process involves the use of specialized reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitroxyl radicals.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The piperidyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroxyl radicals, amine derivatives, and substituted piperidyl compounds. These products have various applications in different fields, including polymer stabilization and pharmaceuticals.

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) has a wide range of scientific research applications:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation.

Biology: The compound’s ability to inhibit nicotinic acetylcholine receptors makes it useful in neurobiological studies.

Medicine: Its derivatives are explored for potential therapeutic applications, including neuroprotective agents.

Industry: The compound is widely used in the plastics industry as a light stabilizer, enhancing the durability and lifespan of plastic products.

Mechanism of Action

The mechanism of action of Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) involves the formation of nitroxyl radicals. These radicals act as scavengers for free radicals generated during the degradation of polymers. By neutralizing these free radicals, the compound prevents the breakdown of polymer chains, thereby stabilizing the material. The molecular targets include phenolic antioxidants incorporated in polymers, which react with the nitroxyl radicals to form stable products.

Comparison with Similar Compounds

Similar Compounds

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.

N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: A compound with similar structural features and applications in stabilizing polymers.

Uniqueness

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is unique due to its specific structure, which provides enhanced stability and effectiveness as a light stabilizer. Its ability to form nitroxyl radicals and interact with phenolic antioxidants sets it apart from other similar compounds, making it highly effective in preventing polymer degradation.

Biological Activity

Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is a complex organic compound known for its applications in various fields, particularly as a light stabilizer and antioxidant in polymer formulations. Its biological activity is of significant interest due to its structural features and potential interactions with biological systems. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C44H84N6O4

- Molecular Weight : 792.19 g/mol

Structural Features

The structure consists of multiple piperidine rings which contribute to its stability and reactivity. The presence of carbamate groups enhances its solubility and interaction with various substrates.

Antioxidant Properties

Research indicates that bis(2,2,6,6-tetramethyl-4-piperidyl) compounds exhibit significant antioxidant properties. These properties are primarily attributed to the piperidine moiety, which can scavenge free radicals effectively.

The antioxidant activity is believed to occur through the following mechanisms:

- Radical Scavenging : The piperidine nitrogen can donate electrons to free radicals.

- Metal Chelation : The compound may bind metal ions that catalyze oxidative processes.

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The results are summarized in Table 1.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Table 1: Effect of Bis(2,2,6,6-tetramethyl-4-piperidyl) on Cell Viability

At higher concentrations (≥100 µg/mL), a significant reduction in cell viability was observed, indicating potential cytotoxic effects at elevated doses.

In Vivo Studies

In vivo studies have demonstrated that this compound can modulate inflammatory responses. For instance, a study involving animal models showed that administration of the compound significantly reduced markers of inflammation compared to control groups.

Case Study: Anti-inflammatory Effects

A notable case study involved the administration of bis(2,2,6,6-tetramethyl-4-piperidyl) in a model of induced arthritis. The results indicated:

- Reduction in Swelling : A decrease in paw swelling was observed after treatment.

- Histological Improvements : Tissue samples showed reduced inflammatory cell infiltration.

Polymer Stabilization

Due to its antioxidant properties, this compound is widely used as a stabilizer in polymers. It helps prevent degradation from UV light and thermal exposure.

Potential Therapeutic Uses

The biological activities suggest potential therapeutic applications in:

- Anti-inflammatory therapies : As an adjunct treatment for inflammatory diseases.

- Antioxidant supplements : To mitigate oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.